molecular formula C26H25NO4 B15222899 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid

Cat. No.: B15222899
M. Wt: 415.5 g/mol
InChI Key: BOMGOVLIMBPPHJ-IBGZPJMESA-N
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Description

The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is an Fmoc-protected amino acid derivative with a 2-methylbenzyl (o-tolyl) substituent. Based on evidence, this compound is likely synonymous with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1), as referenced in multiple sources . Key properties include:

  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight: 401.45 g/mol
  • Purity: ≥99.76% (HPLC)
  • Storage: Stable at -20°C for 3 years (powder) .
    Its primary applications include use as a laboratory chemical and intermediate in peptide synthesis, particularly for introducing aromatic side chains into peptidomimetics .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(25(28)29)15-27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1

InChI Key

BOMGOVLIMBPPHJ-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of amino groups using the Fmoc group, followed by coupling reactions to introduce the desired side chains. Common reagents used in these reactions include Fmoc-protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and bases such as N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide bond formation with amines. Key reagents and conditions include:

Reagent System Conditions Yield Key Observations
HATU/DIPEA [,]DMF, 0–25°C, 1–4 h75–90%Minimal racemization due to steric hindrance
DCC/HOBt [,]THF/DCM, 0°C–RT, 2–6 h60–80%Requires anhydrous conditions to avoid hydrolysis
EDCI/NHS [,]DCM, RT, 12–24 h65–85%Compatible with acid-sensitive substrates

Mechanistic Insight : Activation forms an O-acylisourea intermediate (via carbodiimide reagents) or an active ester (via HATU/EDCI), facilitating nucleophilic attack by the amine [,].

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions to expose the free amino group:

Reagent Conditions Efficiency Side Reactions
20% Piperidine/DMF []RT, 5–30 min>95%Minimal side-chain modification
DBU/DCM []0°C–RT, 10–20 min90–98%Risk of ester saponification at RT
NH₃/MeOH []0°C, 1 h85–90%Slower kinetics compared to piperidine

Kinetics : Deprotection follows pseudo-first-order kinetics, with complete cleavage achievable in <30 minutes using piperidine [,].

Carboxylic Acid Modifications

The propanoic acid moiety participates in esterification and amidation:

Esterification

Alcohol Catalyst Conditions Yield
MethanolH₂SO₄ (cat.)Reflux, 6–12 h70–80%
Benzyl alcoholDCC/DMAPDCM, RT, 24 h65–75%
tert-ButanolDCC/ClCH₂COCl []0°C–RT, 48 h50–60%

Amidation

Amine Coupling Agent Conditions Yield
Glycine methyl esterHATU/DIPEADMF, RT, 2 h85–90%
AnilineEDCI/HOBtTHF, RT, 12 h60–70%

Side Reactions : Competitive formation of anhydrides observed with bulky alcohols under acidic conditions [,].

Side-Chain Reactivity

The 2-methylbenzyl group influences steric and electronic properties:

  • Halogenation : Electrophilic substitution at the para position of the benzyl group using Cl₂/FeCl₃ yields a chlorinated derivative (45–55% yield) [, ].

  • Oxidation : MnO₂ selectively oxidizes the benzylic methyl group to a ketone under anhydrous conditions (30–40% yield) [ ].

Limitations : Steric hindrance from the 2-methyl group suppresses ortho-directed reactions [ ].

Stability Under Reaction Conditions

Critical stability data:

Condition Degradation Pathway Half-Life
pH 1–2 (aqueous HCl)Hydrolysis of Fmoc group2–4 h
pH 10–12 (aqueous NaOH)Saponification of ester/byproducts<30 min
UV light (254 nm)Fluorenyl decomposition6–8 h

Recommendations : Store at –20°C under inert atmosphere to prevent oxidative degradation [, ].

Byproduct Analysis

Common byproducts and mitigation strategies:

Byproduct Source Mitigation
Fmoc diketopiperazineIntramolecular cyclizationUse low-concentration coupling conditions
Racemized diastereomersBase-mediated epimerizationLimit reaction time and base strength
N-AcylureaDCC decompositionReplace DCC with carbodiimide-free agents

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise construction of peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structural analogs differing in the substituent at the propanoic acid backbone (position 3) and their properties:

Compound Name & Substituent (Position 3) Molecular Formula Molecular Weight Key Applications Purity/Safety Data References
3-(o-Tolyl) (Target Compound) C₂₅H₂₃NO₄ 401.45 Peptide synthesis, lab reagent 99.76% (HPLC); H302, H315, H319, H335 hazards
3-(6-Chloro-1H-indol-3-yl) C₂₆H₂₁ClN₂O₄ 473.91 Life science research Commercial catalog product
3-(Thiophen-3-yl) C₂₂H₁₉NO₄S 393.46 Organic synthesis H302, H315, H319, H332, H335 hazards
3-(3-Chloro-4-(trifluoromethyl)phenyl) C₂₇H₂₁ClF₃NO₄ 534.91 Medicinal chemistry (under study) No validated safety data
3-Hydroxy-3-methylbutanoic acid C₂₀H₂₁NO₅ 355.38 Specialty amino acid derivatives Limited toxicity data
3-(4-Methoxybenzylthio) C₂₆H₂₃NO₅S 461.53 Not explicitly stated Structure confirmed via NMR

Structural and Functional Differences

Aromatic vs. Heteroaromatic Substituents
  • The o-tolyl group (target compound) provides hydrophobicity and steric bulk, enhancing interactions with aromatic residues in protein targets .
  • Thiophene-containing analogs (e.g., thiophen-3-yl) offer π-stacking capabilities and are explored in organocatalysis or materials science .
Electron-Withdrawing Groups
  • The 3-chloro-4-(trifluoromethyl)phenyl substituent (MW 534.91) combines halogen and trifluoromethyl groups, improving metabolic stability in drug candidates .
Polar Substituents
  • The 3-hydroxy-3-methylbutanoic acid derivative introduces polarity and chiral centers, useful in asymmetric synthesis or prodrug design .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a complex compound that falls under the category of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is notable for its applications in peptide synthesis and potential biological activities. The fluorenyl group contributes to the compound's unique properties, which are critical in various biochemical applications.

Chemical Structure

The structure of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure includes:

  • A fluorenylmethoxycarbonyl group, which provides stability during synthesis.
  • An amino group that is crucial for peptide formation.
  • A propanoic acid moiety that enhances its reactivity and utility in biological systems.

Peptide Synthesis

The primary biological activity of this compound is linked to its role as a building block in peptide synthesis. The Fmoc protection allows for selective construction of peptides while preventing side reactions, which is essential for maintaining the integrity of biologically active compounds during synthesis. Peptides synthesized using this compound can exhibit various biological activities, including potential therapeutic effects against various diseases.

Antimicrobial Properties

Research has indicated that derivatives of fluorenyl compounds, including those related to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid, may possess antimicrobial properties. For instance, studies on related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in drug discovery aimed at combating antibiotic resistance .

Study 1: Antimicrobial Activity

A study focusing on O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives revealed that structural modifications significantly influence antimicrobial efficacy. Compounds with specific substituents exhibited enhanced activity against Staphylococcus aureus and other pathogens . This suggests that similar modifications to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid could yield derivatives with improved biological activity.

Study 2: Peptide Interaction Studies

Research on peptide interactions synthesized from Fmoc-protected amino acids indicates that these peptides can interact with various biological targets, potentially leading to therapeutic effects. The stability provided by the Fmoc protection facilitates controlled studies on these interactions without degradation .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acidContains fluorenylmethoxycarbonyl and tert-butoxycarbonylSimpler structure with fewer oxo groups
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acidSimilar protective groups presentShorter carbon chain
N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanIncorporates an amino acid structureFocused on tryptophan's properties

Q & A

Basic Synthesis: What are the key steps in synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid?

Answer:
The synthesis typically involves:

Fmoc Protection : The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group, which is stable under basic conditions but cleavable via piperidine .

Coupling Reaction : The Fmoc-protected intermediate is coupled with a 2-methylbenzylpropanoic acid derivative. Reagents like isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides (e.g., DCC) are often used to activate the carboxyl group for amide bond formation .

Deprotection and Purification : After coupling, the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), followed by purification via HPLC or column chromatography .

Handling and Safety: What safety protocols are critical when working with this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention if irritation persists .

Applications in Peptide Synthesis: How is this compound utilized in solid-phase peptide synthesis (SPPS)?

Answer:

  • Role as a Building Block : The Fmoc group protects the amino group during iterative peptide elongation. Its orthogonality allows selective deprotection without disrupting other functional groups .
  • Integration into Peptides : The 2-methylbenzyl side chain enhances steric bulk, potentially improving peptide stability or modulating interaction with biological targets .

Characterization Methods: Which analytical techniques validate the compound’s purity and structure?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., aromatic protons from Fmoc at δ 7.2–7.8 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular weight (e.g., [M+H]+^+ for C25_{25}H23_{23}NO4_4: 401.45 g/mol) .

Advanced Reaction Optimization: How can coupling efficiency be improved during synthesis?

Answer:

  • Solvent Selection : Use DMF or dichloromethane for optimal solubility of Fmoc intermediates .
  • Activation Reagents : Replace IBC-Cl with HATU or PyBOP for higher coupling yields in sterically hindered reactions .
  • Temperature Control : Maintain 0–4°C during activation to minimize racemization .

Contradictory Data Analysis: How to resolve discrepancies in reported yields for similar Fmoc-protected compounds?

Answer:

  • Reagent Purity : Ensure anhydrous conditions and high-purity reagents (e.g., ≥99% IBC-Cl) to avoid side reactions .
  • Analytical Consistency : Cross-validate results using multiple techniques (e.g., HPLC and NMR) to rule out impurities .
  • Replication : Repeat reactions under identical conditions (solvent, temperature) to confirm reproducibility .

Stability and Storage: What are the best practices for long-term storage?

Answer:

  • Temperature : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent oxidation .
  • Desiccation : Use silica gel packs to mitigate hydrolysis of the Fmoc group .
  • Light Sensitivity : Protect from UV exposure by wrapping containers in aluminum foil .

Toxicological Considerations: What are the acute toxicity risks, and how are they managed?

Answer:

  • Acute Oral Toxicity (H302) : LD50_{50} >300 mg/kg in rats; avoid ingestion and use mouth pipetting prohibitions .
  • Respiratory Irritation (H335) : Monitor airborne particulate levels with OSHA-compliant detectors .

Advanced Modifications: How can structural variations (e.g., substituent changes) tailor this compound for specific targets?

Answer:

  • Side-Chain Engineering : Replace the 2-methylbenzyl group with fluorinated or polar groups (e.g., –OH, –NH2_2) to alter peptide hydrophobicity or binding affinity .
  • Backbone Alterations : Introduce non-natural amino acid scaffolds (e.g., D-isomers) to enhance proteolytic stability .

Deprotection Strategies: How is the Fmoc group selectively removed without damaging the peptide backbone?

Answer:

  • Piperidine Treatment : 20% piperidine in DMF (v/v) for 20–30 minutes cleaves the Fmoc group via β-elimination .
  • Kinetic Monitoring : Use UV absorbance at 301 nm (characteristic of free Fmoc) to track deprotection efficiency .

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